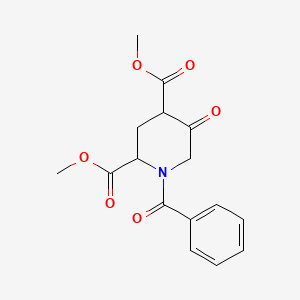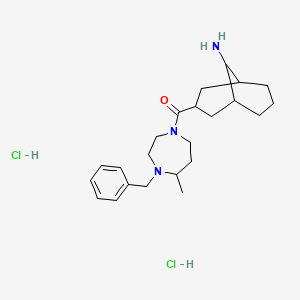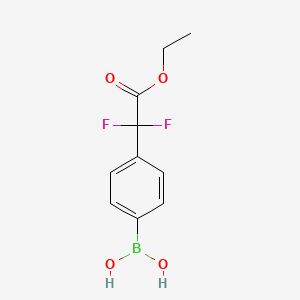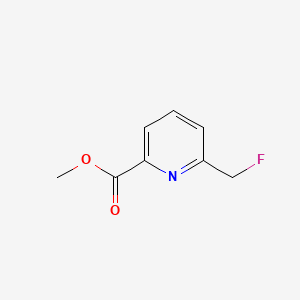![molecular formula C11H11BrN2O B568012 6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one CAS No. 1272756-13-4](/img/structure/B568012.png)
6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one
Vue d'ensemble
Description
6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one, also known as BCQ, is a heterocyclic compound that has been the subject of scientific research due to its potential as a therapeutic agent. This molecule is a spirocyclic quinazolinone derivative that has been synthesized through various methods and has shown promising results in various applications.
Mécanisme D'action
The mechanism of action of 6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one is not fully understood. However, studies have shown that it may inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. 6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one has also been shown to possess antimicrobial properties by inhibiting the growth of bacteria and fungi. In addition, 6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells, bacteria, and fungi. 6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one has been shown to possess antiviral properties against hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one is that it has shown promising results in various scientific research applications, including antitumor, antimicrobial, and anti-inflammatory properties. However, one limitation of 6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one is that its mechanism of action is not fully understood, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one. One future direction is to further investigate its mechanism of action in order to better understand its potential as a therapeutic agent. Another future direction is to study its potential as an antiviral agent against other viruses. Additionally, future studies could investigate the potential of 6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one as an inhibitor of acetylcholinesterase in the treatment of Alzheimer's disease.
Méthodes De Synthèse
6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one has been synthesized through several methods, including a one-pot three-component reaction, a one-pot four-component reaction, and a condensation reaction. The one-pot three-component reaction involves the reaction of 2-aminobenzonitrile, cyclobutanone, and bromoacetyl bromide in the presence of a base. The one-pot four-component reaction involves the reaction of 2-aminobenzonitrile, cyclobutanone, bromoacetyl bromide, and ammonium acetate in the presence of a base. The condensation reaction involves the reaction of 2-aminobenzonitrile and cyclobutanone in the presence of a base and a catalyst.
Applications De Recherche Scientifique
6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to possess antitumor, antimicrobial, and anti-inflammatory properties. 6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one has also been studied for its potential as an antiviral agent against hepatitis B virus and as a potential inhibitor of acetylcholinesterase in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
6-bromospiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-7-2-3-9-8(6-7)10(15)14-11(13-9)4-1-5-11/h2-3,6,13H,1,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWHECMZBLGXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC3=C(C=C(C=C3)Br)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101178374 | |
| Record name | Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101178374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one | |
CAS RN |
1272756-13-4 | |
| Record name | Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101178374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



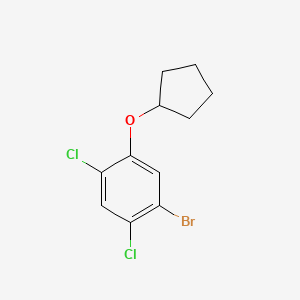
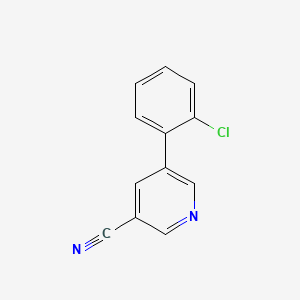
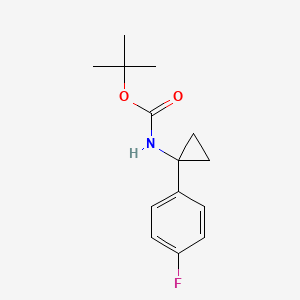

![4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B567934.png)
![[4-(4-Methoxyphenyl)pyrimidin-5-yl]methanol](/img/structure/B567937.png)

